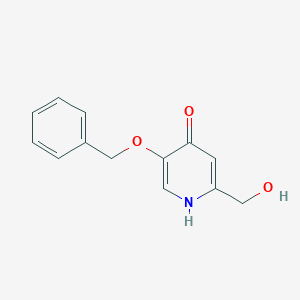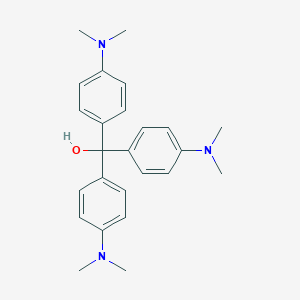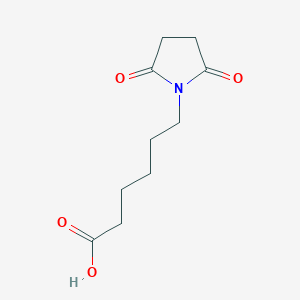
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
説明
“6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” is a chemical compound with the molecular formula C10H15NO4 . It is a monobasic acid .
Synthesis Analysis
The synthesis of this compound involves a C–N bond-forming reaction of a-bromocarboxylic compound and a 5-membered x-lactam ring. This reaction was carried out under catalysis by powdered copper (I) oxide .
Molecular Structure Analysis
The molecular structure of “6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
The registration substance contains a (cyclic) N-alkyl succinimide moiety. It can be concluded that hydrolysis under environmental conditions (pH 4 to 9, 12 deg C) is comparable to N-Methyl acetamide .
Physical And Chemical Properties Analysis
This compound is a monobasic acid with a pKa of 4.7. This means that in aqueous medium at pH 7, more than 99% exists as salt .
科学的研究の応用
Coupling Agent for Proteins and Enzymes : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, critical for the chemoselective conjugation of proteins and enzymes. This synthesis is suitable for preparing analogous coupling agents in high purity and yield, indicating its importance in biochemical applications (Reddy et al., 2005).
Transdermal Permeation Enhancers : Farsa et al. (2010) synthesized and tested alkyl esters and amides of hexanoic acid, including derivatives with 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, as transdermal permeation enhancers. These compounds showed potential in enhancing the skin permeation of drugs, with specific esters demonstrating high activity (Farsa et al., 2010).
Modification of the Swern Oxidation : Liu and Vederas (1996) used a derivative of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid in modifying the Swern oxidation process, which is used for converting alcohols to aldehydes or ketones. This modification offered an easily separable and recyclable alternative to traditional methods (Liu & Vederas, 1996).
Synthesis and Fluorescence Studies : Singh and Singh (2007) reported the synthesis and characterization of novel fluorophores, including derivatives of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid. These fluorophores were used for labeling nucleosides and oligodeoxyribonucleotides, showing potential for bioanalytical applications, particularly in fluorescence studies (Singh & Singh, 2007).
Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds derived from 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid as potential anticonvulsant agents. These compounds showed broad spectra of activity in preclinical seizure models, indicating their potential as new antiepileptic drugs (Kamiński et al., 2015).
Safety And Hazards
特性
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUNXSUQDDCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307548 | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid | |
CAS RN |
4887-54-1 | |
| Record name | N-(5-Carboxy-n-pentyl)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 192705 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC192705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
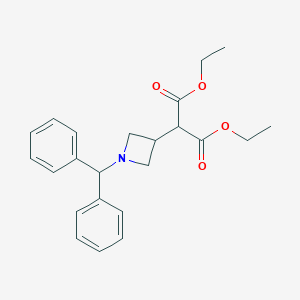
![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
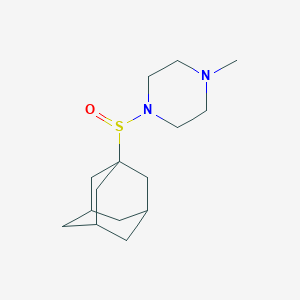
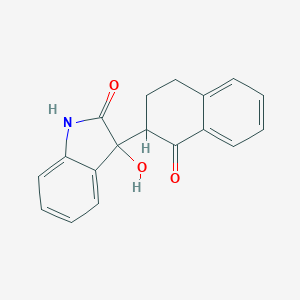


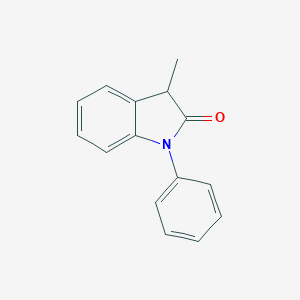
![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

